Cas no 93952-05-7 (Diphenyl-d10 Ether)
Diphenyl-d10 Ether Chemical and Physical Properties
Names and Identifiers
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- Benzene-d5,6,6'-oxybis- (9CI)
- Diphenyl-d10 Ether
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Diphenyl-d10 Ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B452568-.412ml |
Diphenyl-d10 Ether |
93952-05-7 | .412ml |
$ 115.00 | 2023-02-03 | ||
| TRC | B452568-.824ml |
Diphenyl-d10 Ether |
93952-05-7 | .824ml |
$ 160.00 | 2023-02-03 | ||
| TRC | B452568-4.12mg |
Diphenyl-d10 Ether |
93952-05-7 | 4.12mg |
$ 729.00 | 2023-04-18 | ||
| TRC | B452568-.41199999999999998ml |
Diphenyl-d10 Ether |
93952-05-7 | .41199999999999998ml |
$ 133.00 | 2023-04-18 | ||
| TRC | B452568-.82399999999999995ml |
Diphenyl-d10 Ether |
93952-05-7 | .82399999999999995ml |
$ 184.00 | 2023-04-18 |
Diphenyl-d10 Ether Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Diphenyl-d10 Ether
Diphenyl-d10 Ether (CAS No. 93952-05-7): A Deuterated Derivative in Modern Chemical Research
Diphenyl-d10 Ether, identified by the CAS No. 93952-05-7, is a deuterated analog of diphenyl ether, characterized by the systematic substitution of hydrogen atoms with deuterium in its aromatic framework. This compound belongs to the class of deuterated aromatic ethers, which are widely utilized in advanced chemical and biochemical investigations due to their unique isotopic properties. The molecular structure consists of two phenyl rings connected via an oxygen atom, with all ten hydrogen atoms in the aromatic positions replaced by deuterium, making it a highly isotopically enriched variant of diphenyl ether.
The synthesis and application of Diphenyl-d10 Ether have gained significant attention in recent years, particularly in fields such as nuclear magnetic resonance (NMR) spectroscopy, metabolic labeling studies, and catalytic reaction mechanisms. The incorporation of deuterium into the aromatic system reduces spin-spin coupling effects, enhancing the resolution and clarity of NMR spectra. This property is critical for studying complex molecular interactions where traditional proton-based NMR techniques face limitations due to signal overlap or broadening.
Recent advancements in isotope-labeled compound synthesis have demonstrated that Diphenyl-d10 Ether serves as an ideal precursor for preparing deuterated polymers and functional materials. For instance, a 2023 study published in *Advanced Materials* highlighted its role as a building block for developing thermally stable poly(ether ketone) derivatives with tailored mechanical properties. The deuterium enrichment significantly improves the thermal stability of these materials by reducing hydrogen abstraction pathways during high-temperature processing.
In pharmaceutical research, Diphenyl-d10 Ether has emerged as a valuable tool for investigating drug metabolism and bioavailability. Its non-radioactive nature makes it suitable for long-term kinetic studies without introducing radiolabeling complexities. A notable application involves its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses, where its distinct mass-to-charge ratio ensures accurate quantification of trace analytes in biological matrices.
The compound's utility extends to environmental science, where it is employed as a tracer for studying pollutant degradation pathways in aqueous systems. Deuterium-labeled compounds like Diphenyl-d10 Ether enable researchers to track the fate of organic contaminants under varying redox conditions without altering their chemical reactivity. This approach has been instrumental in elucidating microbial degradation mechanisms for persistent organic pollutants (POPs).
Synthesis methodologies for Diphenyl-d10 Ether typically involve catalytic deuteration reactions using heavy water (D₂O) or deuterium gas under controlled conditions. Modern approaches leverage transition-metal-catalyzed C–H activation strategies to achieve site-selective deuteration with high efficiency and yield. These advancements align with the growing demand for precision-engineered isotopologues in both academic and industrial research settings.
Ongoing research continues to explore novel applications for this compound, including its potential role as a solvent or co-solvent in asymmetric catalysis reactions where isotopic effects can influence enantioselectivity outcomes. Preliminary data from 2024 studies suggest that the deuterated environment may stabilize certain transition states, leading to improved stereochemical control in complex organic transformations.
The market demand for deuterated aromatic compounds like Diphenyl-d10 Ether is projected to grow steadily over the next decade, driven by increasing investments in pharmaceutical development and materials science innovation. Suppliers now offer this compound with certified isotopic purity levels exceeding 98%, ensuring consistency across experimental batches and enabling reproducible scientific outcomes.
In summary, Diphenyl-d10 Ether (CAS No. 93952-05-7) represents a critical advancement in isotopically labeled chemistry, offering unique advantages across multiple disciplines including analytical science, polymer engineering, and environmental monitoring. Its continued development underscores the importance of deuterated compounds as indispensable tools for advancing fundamental scientific understanding and technological applications.